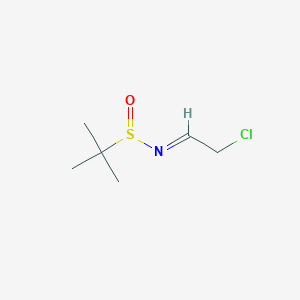

N-(2-chloroethylidene)-tert-butylsulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloroethylidene)-tert-butylsulfinamide: is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethylidene group attached to a tert-butylsulfinamide moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethylidene)-tert-butylsulfinamide typically involves the reaction of tert-butylsulfinamide with 2-chloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-chloroethylidene)-tert-butylsulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.

Substitution: The chloroethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: N-(2-chloroethylidene)-tert-butylsulfinamide is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology and Medicine: In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for the creation of compounds with tailored properties for specific applications.

Mécanisme D'action

The mechanism by which N-(2-chloroethylidene)-tert-butylsulfinamide exerts its effects depends on the specific chemical reactions it undergoes. In general, the compound can act as an electrophile, participating in nucleophilic substitution reactions. The sulfinamide group can also engage in redox reactions, influencing the overall reactivity of the molecule.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

N-(2-chloroethylidene)hydroxylamine: This compound shares the chloroethylidene group but differs in the presence of a hydroxylamine moiety.

tert-Butylsulfinamide: This compound lacks the chloroethylidene group but retains the sulfinamide functionality.

Uniqueness: N-(2-chloroethylidene)-tert-butylsulfinamide is unique due to the combination of the chloroethylidene and tert-butylsulfinamide groups. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds.

Activité Biologique

N-(2-chloroethylidene)-tert-butylsulfinamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and synthetic applications in organic chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

This compound is derived from tert-butanesulfinamide, which is known for its utility in asymmetric synthesis. The introduction of the 2-chloroethylidene group enhances its reactivity and biological profile. The synthesis typically involves the reaction of tert-butanesulfinamide with chloroacetaldehyde or similar reagents under controlled conditions to yield the desired compound.

Antitumor Properties

Recent studies have highlighted the antitumor activity of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, particularly glioblastoma multiforme (GBM) cells.

- Cell Lines Tested :

- F98 (rat glioblastoma)

- MCF7 (human mammary)

- HeLa (human cervix)

The compound exhibited a dose-dependent cytotoxic effect, with significant reductions in cell viability noted at concentrations as low as 10 µM. Notably, the selectivity index was favorable, indicating minimal toxicity to non-cancerous cells compared to cancerous ones .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry analyses revealed an increase in sub-G0/G1 phase cells in treated F98 cells, indicative of apoptosis.

- Cell Cycle Arrest : The compound seems to induce cell cycle arrest, preventing cancer cells from proliferating .

Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that intratumoral administration of this compound resulted in significant tumor regression compared to control groups receiving PBS. The average tumor size in treated animals was approximately 815 mm³ five days post-treatment, while control animals showed rapid tumor growth .

Study 2: Comparative Analysis with Other Compounds

In a comparative study, this compound was evaluated alongside established chemotherapeutics like bortezomib. The results indicated that while both compounds delayed tumor growth effectively, the novel compound offered a slightly improved survival rate in treated subjects .

Data Tables

The following table summarizes the biological activity and experimental conditions related to this compound:

| Parameter | Value/Observation |

|---|---|

| Cell Lines Tested | F98, MCF7, HeLa |

| IC50 Values | ~10 µM (F98), ~20 µM (MCF7) |

| Mechanism | Apoptosis induction, cell cycle arrest |

| Tumor Size Reduction | Average size: 815 mm³ |

| Survival Rate Increase | +3 days compared to control |

Propriétés

IUPAC Name |

(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYYYZGLYRZWOF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)/N=C/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.